molecular formula C10H14N5Na2O9P B13392648 disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Cat. No.: B13392648
M. Wt: 425.20 g/mol
InChI Key: MEKWJTZTMVQYSU-UHFFFAOYSA-L
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Description

Guanosine 5’-phosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of guanosine monophosphate (GMP) and is often used in research and industrial applications due to its involvement in cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-phosphate disodium salt hydrate can be synthesized through the enzymatic phosphorylation of guanosine. This process involves the use of specific enzymes that catalyze the addition of a phosphate group to guanosine, resulting in the formation of guanosine monophosphate (GMP). The GMP is then converted to its disodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods

Industrial production of guanosine 5’-phosphate disodium salt hydrate typically involves microbial fermentation. For example, Bacillus subtilis mutants can be used to ferment glucose, producing guanosine, which is then phosphorylated to form GMP. The GMP is subsequently converted to its disodium salt form and purified through ion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-phosphate disodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form guanine derivatives.

    Reduction: Reduction reactions can convert it back to guanosine.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride can be used for reduction reactions.

    Substitution Reactions: These often require catalysts and specific pH conditions to proceed efficiently.

Major Products

The major products formed from these reactions include various guanine and guanosine derivatives, which are important in nucleotide metabolism and signaling pathways .

Scientific Research Applications

Guanosine 5’-phosphate disodium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

Guanosine 5’-phosphate disodium salt hydrate exerts its effects through its involvement in nucleotide metabolism and signaling pathways. It acts as a substrate for various enzymes, including kinases and phosphatases, which regulate its conversion to other nucleotides such as guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These nucleotides are essential for cellular processes such as protein synthesis, signal transduction, and energy transfer .

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-diphosphate disodium salt: Similar in structure but contains two phosphate groups.

    Guanosine 5’-triphosphate sodium salt hydrate: Contains three phosphate groups and is involved in energy transfer and signaling.

    Adenosine 5’-monophosphate disodium salt: Another nucleotide derivative with similar applications but different base structure.

Uniqueness

Guanosine 5’-phosphate disodium salt hydrate is unique due to its specific role in guanine nucleotide metabolism and its involvement in various cellular signaling pathways. Its ability to act as a precursor for other important nucleotides like GDP and GTP makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKWJTZTMVQYSU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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